molecular formula C18H17N3O3 B11328118 2-(2-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(2-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11328118
M. Wt: 323.3 g/mol
InChI Key: CWRRDPSPUWLJAO-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy and oxadiazole moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2-(2-methylphenoxy)acetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 5-(4-methylphenyl)-1,2,4-oxadiazole: This involves the cyclization of 4-methylbenzonitrile with hydrazine hydrate and subsequent oxidation.

    Coupling Reaction: The final step involves coupling 2-(2-methylphenoxy)acetic acid with 5-(4-methylphenyl)-1,2,4-oxadiazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxy-5-methylphenyl)benzotriazole
  • 2-hydroxy-5-[(4-methylphenyl)sulfonyl]benzoic acid
  • (2-methoxy-4-methylphenoxy)acetic acid

Uniqueness

Compared to similar compounds, 2-(2-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide stands out due to its unique combination of phenoxy and oxadiazole moieties. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H17N3O3/c1-12-7-9-14(10-8-12)17-20-18(21-24-17)19-16(22)11-23-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

CWRRDPSPUWLJAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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